molecular formula C11H15NO3 B157715 N-(4-Ethoxyphenyl)-beta-alanine CAS No. 1611-96-7

N-(4-Ethoxyphenyl)-beta-alanine

Cat. No.: B157715
CAS No.: 1611-96-7
M. Wt: 209.24 g/mol
InChI Key: YMRJRBOPDOSMOW-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-beta-alanine is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-beta-alanine typically involves the reaction of 4-ethoxyaniline with beta-alanine under specific conditions. One common method is the Staudinger reaction, where 4-ethoxyaniline is reacted with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Ethoxyphenyl)-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-beta-alanine involves its interaction with specific molecular targets and pathways. For instance, it may act on sensory tracts in the spinal cord to exert analgesic effects. Additionally, it can modulate the synthesis of prostaglandins, which are signaling molecules involved in pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-beta-alanine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-Chlorophenyl)-beta-alanine: Contains a chlorine atom on the phenyl ring.

    N-(4-Methylphenyl)-beta-alanine: Features a methyl group on the phenyl ring.

Uniqueness

N-(4-Ethoxyphenyl)-beta-alanine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs .

Properties

IUPAC Name

3-(4-ethoxyanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-10-5-3-9(4-6-10)12-8-7-11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRJRBOPDOSMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589454
Record name N-(4-Ethoxyphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-96-7
Record name N-(4-Ethoxyphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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